D-Xylose
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3R,4S,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-IOVATXLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |
| Record name | Xylose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18712 | |
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| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
555.0 mg/mL | |
| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10257-31-5, 50855-32-8, 58-86-6 | |
| Record name | Xylopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Xylose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90.5 °C | |
| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymology of D Xylose Conversion
D-Xylose Isomerase (XI)
This compound isomerase (EC 5.3.1.5), also commonly known as glucose isomerase, is an intracellular enzyme that catalyzes the reversible isomerization of aldose sugars to ketose sugars. nih.govwikipedia.org While its physiological role is the interconversion of this compound and D-xylulose, it is widely used industrially for the conversion of D-glucose to D-fructose. wikipedia.orgresearchgate.net The enzyme belongs to the isomerase family, specifically the intramolecular oxidoreductases. wikipedia.org First identified in Lactobacillus pentosus in 1953, it has since been found in nearly a hundred species of bacteria. wikipedia.org For catalytic activity, XI requires the presence of divalent metal ions, such as Magnesium (Mg²⁺) or Manganese (Mn²⁺). pnas.orgnih.gov
The catalytic mechanism of this compound isomerase is a multi-step process that involves the binding of the sugar in its cyclic form, a ring-opening step, and a subsequent intramolecular hydride shift to yield the ketose product. researchgate.netrsc.org The entire reaction is stereospecific, with no exchange of protons with the surrounding solvent. pnas.org
The enzymatic reaction initiates with the binding of the α-pyranose form of the this compound substrate to the active site of the isomerase. wikipedia.orgebi.ac.uk Structural studies suggest that a conserved histidine residue, His53 (in Streptomyces olivochromogenes XI), plays a crucial role as the initial acid catalyst for the opening of the sugar ring. buffalo.edunih.gov This histidine, activated by a nearby aspartate residue, protonates the ring oxygen (O5) of the substrate, facilitating the cleavage of the C1-O5 bond. wikipedia.orgrsc.org
Following ring-opening, the substrate adopts an extended, open-chain (linear) conformation within the active site. nih.govresearchgate.netpnas.org This linear conformation is essential for the subsequent isomerization step. pnas.org X-ray crystallographic studies have shown that in this state, the substrate is coordinated to one of the catalytic metal ions. ebi.ac.uk The enzyme's active site demonstrates significant conformational flexibility, which is necessary to accommodate the transition from the cyclic to the linear form of the sugar. nih.gov
This transfer is facilitated by the enzyme's active site architecture and the coordinated metal ions. wikipedia.org While the exact mechanism has been a subject of extensive study, a key feature is the movement of a proton and the hydride ion. nih.gov A proton shuttle, potentially involving a structural water molecule or active site residues, is believed to occur alongside the hydride shift. nih.govnih.gov X-ray and simulation studies have identified a close contact between an active-site histidine and the C1 of the substrate, suggesting this residue acts as the base to abstract a proton. pnas.orgnih.gov The transition state is thought to be stabilized by the enzyme and the metal cofactors, allowing for the direct hydride transfer. nih.gov Molecular dynamics simulations indicate that the hydride transfer is assisted by the movement of the mobile Mg²⁺ ion in the active site. nih.gov
This compound isomerase has an absolute requirement for two divalent metal ions for its catalytic activity. nih.govpnas.org These ions, typically Mg²⁺ or Mn²⁺, occupy two distinct binding sites within the active site, often designated as M1 and M2. wikipedia.orgpnas.org The two metal cations are located approximately 4.9 Å apart and are bridged by a shared glutamate (B1630785) residue (Glu-217). pnas.org
Metal Site 1 (M1): This site binds the substrate tightly and is crucial for correctly positioning the sugar for catalysis. wikipedia.org In the open-chain conformation of xylose, M1 coordinates to the O2 and O4 hydroxyl groups. wikipedia.org
Metal Site 2 (M2): This site binds the substrate more loosely and is considered the catalytic metal site. wikipedia.orgnih.gov During the transition state of the hydride shift, M2 binds to the O1 and O2 atoms of the substrate. wikipedia.org This interaction is believed to electrostatically stabilize the developing negative charge on the oxygen atoms during the hydride transfer, thereby lowering the activation energy of the reaction. nih.gov
The metal ions are essential for maintaining the structural integrity of the active site and play a direct role in the chemical steps of isomerization. pnas.orgnih.gov Studies with different metal ions have shown that Mg²⁺ activates the reaction, while others like Zn²⁺ can be inhibitory. nih.gov Atomic resolution crystallographic studies have revealed that the M2 metal ion can exhibit multiple conformations, suggesting a degree of movement is required during the catalytic cycle to facilitate the hydride shift. nih.gov
Table 1: Key Components in this compound Isomerase Catalysis
| Component | Role in Catalysis | References |
|---|---|---|
| His53/His54 | Acts as the acid/base catalyst for the ring-opening of the pyranose substrate. | rsc.orgbuffalo.edunih.gov |
| Metal Ion 1 (M1) | Tightly binds and orients the substrate (coordinating O2 and O4). | wikipedia.org |
| Metal Ion 2 (M2) | Catalytic metal; binds substrate (O1, O2) in the transition state, stabilizing charge and facilitating the hydride shift. | wikipedia.orgnih.govnih.gov |
| Glu217 | Acts as a bridging ligand between the two metal ions. | pnas.orgebi.ac.uk |
| Hydride Shift | The rate-determining step; involves the intramolecular transfer of H⁻ from C2 to C1. | nih.govnih.govnih.gov |
The three-dimensional structure of this compound isomerase has been extensively studied, providing profound insights into its function. The enzyme is a tetramer, with each subunit possessing a classic (β/α)₈ barrel fold, also known as a TIM barrel. wikipedia.orgpnas.orgnih.gov The active site is located at the C-terminal end of the beta barrel and contains the two crucial divalent metal cations. wikipedia.org
X-ray crystallography has been the primary tool for elucidating the structure of this compound isomerase. The first crystal structure of the enzyme from Streptomyces rubiginosus was determined in 1984. pnas.orgnih.gov Since then, numerous high-resolution structures of the native enzyme, as well as complexes with substrates (like this compound and D-glucose), inhibitors (like xylitol), and various metal ions, have been solved. pnas.orgnih.govnih.govacs.org These studies have been instrumental in:
Locating the two metal binding sites (M1 and M2) and characterizing their octahedral coordination spheres. pnas.orgpnas.orgnih.gov
Visualizing how the substrate and its analogs bind within the active site, confirming the open-chain conformation during catalysis. researchgate.netpnas.org
Providing evidence for conformational changes in active site residues and metal ions during the reaction cycle. nih.govacs.org
While X-ray crystallography provides exceptional detail about the positions of heavy atoms, it struggles to accurately locate hydrogen atoms. nih.gov This is a significant limitation when studying enzyme mechanisms that involve proton transfers. To overcome this, neutron diffraction has been employed. nih.govnih.gov Neutron scattering is highly sensitive to hydrogen (and its isotope, deuterium), allowing for the direct determination of protonation states of amino acid residues and water molecules. nih.govnih.gov
Neutron diffraction studies on this compound isomerase from Streptomyces rubiginosus have provided critical information that was ambiguous in X-ray data:
They unambiguously determined the protonation states of key histidine residues in the active site, confirming that His53 is doubly protonated, which supports its role as an acid catalyst in the ring-opening step. buffalo.edupnas.org
They established the precise position and orientation of a critical water molecule in the active site, showing it to be a neutral water molecule (H₂O) rather than a hydroxide (B78521) ion (OH⁻) at pH 8.0, which helps refine the proton shuttle mechanism. pnas.org
These studies represent a significant technical achievement, as this compound isomerase is one of the largest proteins to be studied at high resolution by neutron diffraction. pnas.orgnih.gov
The combination of X-ray crystallography and neutron diffraction has provided a remarkably detailed picture of the structure and chemical mechanism of this compound isomerase. pnas.org
Table 2: Structural Investigation Techniques for this compound Isomerase
| Technique | Key Findings | References |
|---|---|---|
| X-ray Crystallography | Determined the (β/α)₈ barrel structure, identified the two metal binding sites, and visualized substrate/inhibitor binding in an open-chain form. | pnas.orgnih.govpnas.orgnih.gov |
| Neutron Diffraction | Determined the precise location of hydrogen atoms, confirmed the double protonation of catalytic histidine residues, and identified the ionization state of active site water molecules. | buffalo.edupnas.orgnih.govnih.gov |
Structural Biology of this compound Isomerase
Xylose Reductase (XR) and Xylitol (B92547) Dehydrogenase (XDH)
In most yeasts and fungi, this compound is assimilated through a two-step oxidoreductive pathway involving xylose reductase (XR) and xylitol dehydrogenase (XDH). d-nb.infonih.gov
Substrate Specificity and Cofactor Dependence
Xylose Reductase (XR; EC 1.1.1.307) catalyzes the first step, the reduction of this compound to the sugar alcohol xylitol. nih.gov This enzyme typically shows a strong preference for NADPH as its electron donor, although some activity with NADH can be observed. researchgate.netnih.gov XR is not exclusively specific to this compound and can also reduce other pentoses and hexoses, such as L-arabinose. researchgate.net
Xylitol Dehydrogenase (XDH; EC 1.1.1.9) performs the second step, oxidizing xylitol to D-xylulose, which can then be phosphorylated and enter the pentose (B10789219) phosphate (B84403) pathway. nih.govfrontiersin.org In contrast to XR, XDH is strictly dependent on NAD⁺ as its cofactor. nih.govfrontiersin.org XDH from Aspergillus flavus, for example, shows almost no activity with NADP⁺. frontiersin.org Its substrate specificity is also broad, with activity observed for other polyols like sorbitol. frontiersin.org
This difference in cofactor preference between the mainly NADPH-dependent XR and the strictly NAD⁺-dependent XDH can lead to a redox imbalance within the cell, often resulting in the accumulation of xylitol as a byproduct during fermentation. researchgate.netnih.gov
Interactive Table: Comparison of XR and XDH Properties
| Feature | Xylose Reductase (XR) | Xylitol Dehydrogenase (XDH) |
| Reaction | This compound → Xylitol | Xylitol → D-Xylulose |
| Primary Cofactor | NADPH | NAD⁺ |
| EC Number | 1.1.1.307 | 1.1.1.9 |
| Common Gene Name | XYL1 | XYL2 |
| Key Substrate | This compound | Xylitol |
| Other Substrates | L-Arabinose | Sorbitol |
Molecular Characterization and Mutagenesis Studies
The genes encoding XR (XYL1) and XDH (XYL2) have been identified and characterized in numerous yeast species. d-nb.infonih.gov Genetic manipulation of these enzymes is a primary strategy for improving xylose fermentation by resolving the cofactor imbalance.
Mutagenesis studies have focused on altering the cofactor specificity of XR or XDH. For XDH from Pichia stipitis, site-directed mutagenesis of residues in the NAD⁺ binding pocket (Asp207, Ile208, Phe209, and Asn211) was performed. nih.gov A triple mutant (D207A/I208R/F209S) and a quadruple mutant showed a more than 4500-fold increase in catalytic efficiency with NADP⁺, effectively reversing the enzyme's coenzyme preference. nih.gov Such engineered enzymes can help create a balanced metabolic pathway.
Another approach involves disrupting the XYL2 gene to block the conversion of xylitol to D-xylulose, thereby channeling the metabolic flux towards xylitol production. In Candida tropicalis, a diploid yeast, the disruption of both copies of the XYL2 gene resulted in a mutant strain that could no longer grow on xylose as a sole carbon source but produced xylitol with a yield of 98% when a cosubstrate was provided. nih.gov Similarly, knocking out the XDH1 gene in Meyerozyma guilliermondii also blocked growth on xylose and significantly increased xylitol yield. nih.gov
Interactive Table: Examples of XR and XDH Genetic Modifications
| Organism | Enzyme Modified | Modification | Outcome |
| Pichia stipitis | Xylitol Dehydrogenase (XDH) | Site-directed mutagenesis (D207A/I208R/F209S) | Reversed cofactor specificity from NAD⁺ to NADP⁺ |
| Candida tropicalis | Xylitol Dehydrogenase (XDH) | Gene disruption (XYL2) | Abolished XDH activity, increased xylitol yield to 98% |
| Meyerozyma guilliermondii | Xylitol Dehydrogenase (XDH) | Gene knockout (XDH1) | Blocked growth on xylose, threefold increase in xylitol yield |
| Saccharomyces cerevisiae | Xylose Isomerase (xylA) | Directed evolution (6 mutations) | 77% increase in enzyme activity, improved ethanol (B145695) production |
Other Relevant Enzymes in this compound Metabolism
Beyond the core enzymes XI, XR, and XDH, other enzymes play crucial roles in channeling this compound metabolites into central cellular pathways.
Xylulokinase (XK) : (EC 2.7.1.17) This enzyme catalyzes the essential final step of the initial xylose assimilation pathways by phosphorylating D-xylulose to form D-xylulose-5-phosphate. ebi.ac.uknih.gov This reaction is ATP-dependent. nih.gov D-xylulose-5-phosphate is a key intermediate that directly enters the pentose phosphate pathway, linking xylose metabolism to central carbon metabolism. frontiersin.orgnih.gov The gene encoding XK is often overexpressed in engineered yeast strains to prevent the accumulation of xylulose and pull the metabolic flux from xylose. nih.gov
Xylose Dehydrogenases : These enzymes (EC 1.1.1.175 and EC 1.1.1.179) represent an alternative pathway for xylose oxidation found in some microorganisms. They directly oxidize this compound to D-xylonolactone, which is then hydrolyzed by a lactonase. This pathway differs from the isomerase or reductase-dehydrogenase pathways.
Lactonases : In pathways initiated by xylose dehydrogenase, a xylonolactonase (EC 3.1.1.68) is required to hydrolyze the D-xylonolactone to D-xylonate. This is a necessary step before further metabolism can occur.
Aldolases : Further down the pentose phosphate pathway, aldolases (specifically transaldolase, EC 2.2.1.2) and transketolase (EC 2.2.1.1) are fundamental enzymes. They catalyze the interconversion of sugar phosphates, rearranging the carbon skeletons of pentoses (like D-xylulose-5-phosphate) into hexoses (like fructose-6-phosphate) and trioses (like glyceraldehyde-3-phosphate) that can enter glycolysis.
D Xylose in Diagnostic and Medical Research
D-Xylose Absorption Test
The this compound absorption test is a medical diagnostic tool used to evaluate the absorptive capacity of the proximal small intestine. wikipedia.orgbshingredients.com this compound, a simple sugar (monosaccharide), is utilized because its absorption does not necessitate enzymatic digestion by pancreatic enzymes. wikipedia.orgyoutube.com Instead, its passage into the bloodstream relies on the integrity of the intestinal mucosa. wikipedia.orgyoutube.com The test involves administering an oral dose of this compound and subsequently measuring its concentration in blood and/or urine samples. bshingredients.comucsfhealth.org Since this compound is not typically present in the blood in significant amounts and is not metabolized by the body, the levels detected in samples directly reflect its absorption by the intestine. youtube.com
The fundamental principle of the this compound absorption test is to assess the functional integrity of the small intestine's mucosal lining. wikipedia.orgyoutube.com In a healthy individual, orally ingested this compound is readily absorbed in the upper small intestine (duodenum and jejunum) and then enters the bloodstream. bshingredients.comyoutube.com It is subsequently filtered by the kidneys and excreted in the urine. bshingredients.com Therefore, normal levels of this compound in blood and urine samples post-ingestion indicate that the intestinal mucosa is functioning correctly and is capable of absorbing nutrients. bshingredients.comtesting.com
Conversely, low concentrations of this compound in blood or urine are indicative of malabsorption, suggesting a defect in the mucosal integrity of the gastrointestinal tract. bshingredients.commedlineplus.gov This makes the test a valuable, non-invasive method for investigating symptoms such as chronic diarrhea, unexplained weight loss, and other signs of malnutrition. bshingredients.commountsinai.org
The this compound absorption test is employed in the diagnostic workup for several conditions characterized by damage to the intestinal mucosa.
Celiac Disease: This autoimmune disorder involves damage to the small intestinal villi, leading to malabsorption. medlineplus.gov Studies have shown a strong correlation between abnormal this compound test results and the presence of villous atrophy. In one study, abnormal blood xylose levels were found in 98% of patients with total or subtotal villous atrophy, making it a useful screening tool in severe cases. nih.gov An abnormal test result can suggest the need for a small bowel biopsy to confirm the diagnosis. nih.gov
Crohn's Disease: While Crohn's disease can affect any part of the gastrointestinal tract, if it involves the proximal small intestine and causes significant mucosal inflammation, it can impair this compound absorption, resulting in lower-than-normal test values. bshingredients.commedlineplus.gov However, absorption may still appear normal if the disease primarily affects the ileum (the lower part of the small intestine). youtube.com
Tropical Sprue: This is an acquired malabsorption syndrome prevalent in tropical regions, characterized by abnormalities in the small intestine's structure. msdmanuals.comnih.gov The this compound absorption test is a key part of its diagnosis; abnormal absorption is found in over 90% of cases. msdmanuals.com The presence of steatorrhea (fat malabsorption) combined with evidence of this compound malabsorption is often sufficient to establish a diagnosis. nih.govmedscape.com A systematic review noted that an abnormal urinary this compound test is a feature more commonly observed in tropical sprue compared to celiac disease. medscape.com
The this compound absorption test can also help identify Small Intestinal Bacterial Overgrowth (SIBO). bshingredients.comyoutube.com In this condition, an excessive number of bacteria in the small intestine can metabolize this compound before it can be absorbed through the intestinal wall. nih.gov This bacterial consumption of the sugar leads to falsely low levels of this compound in the blood and urine, mimicking a primary malabsorption disorder. wikipedia.org
A key diagnostic feature is that after successful treatment of SIBO with antibiotics, the this compound absorption test results typically return to normal. wikipedia.org If the results remain abnormal after antibiotic therapy, it suggests a non-infectious cause of malabsorption, such as celiac disease. wikipedia.org The this compound breath test, which measures gases produced by bacterial fermentation of the sugar, is a specific modality used for diagnosing SIBO. nih.govdroracle.ai
The methodology and interpretation of the this compound test have evolved to improve its diagnostic utility. Initially focusing on urine excretion, the inclusion of blood sample measurements provided a more comprehensive assessment. nih.gov
Significant research has focused on optimizing the timing of blood draws and exploring new testing modalities to increase accuracy. One study demonstrated that adding a 3-hour serum this compound measurement to the conventional 1-hour test markedly improved its sensitivity in detecting malabsorption.
More recently, breath tests using isotopically-labeled this compound have been developed. A study comparing various methods in patients with celiac disease found that the ¹³C-D-xylose breath test had considerably higher sensitivity and specificity than traditional plasma or urine this compound tests. researchgate.net The this compound hydrogen breath test has also been shown to be more effective than the urinary this compound test in screening for malabsorption in children with celiac disease. nih.govsemanticscholar.org
| Test Modality | Sensitivity | Specificity | Source |
|---|---|---|---|
| 1-hour Plasma this compound Test | 65% | 71% | researchgate.net |
| 4-hour Urine this compound Excretion Test | 55% | 74% | researchgate.net |
| ¹³C-D-Xylose Breath Test | 88% | 84% | researchgate.net |
While the this compound absorption test provides valuable information about mucosal function, its use has declined as more specific and accurate diagnostic methods have become available. wikipedia.orgucsfhealth.orgdroracle.ai
For Celiac Disease , serological antibody tests (e.g., for tissue transglutaminase antibodies) followed by endoscopy with duodenal biopsy is now the gold standard for diagnosis. nih.govnih.gov These methods are considered more sensitive and specific than the this compound test, and major gastroenterology organizations no longer include the this compound test in their primary evaluation guidelines for malabsorption. testing.comdroracle.ainih.gov
For SIBO , hydrogen and methane breath tests using other substrates like glucose or lactulose are more commonly used. nih.govclevelandclinic.org While the this compound breath test has shown high sensitivity and specificity in some studies, the glucose hydrogen breath test is often preferred. nih.govkarger.com A direct comparison found the glucose hydrogen breath test had a sensitivity of 90% for detecting colonic-type bacteria in the small intestine, compared to 70% for the xylose breath test. karger.com
For general malabsorption, other tests like fecal fat analysis for steatorrhea and imaging studies such as a barium small-bowel follow-through provide complementary information. msdmanuals.commedscape.com Endoscopy allows for direct visualization and biopsy of the intestinal mucosa, offering a definitive diagnosis for conditions like celiac disease, Whipple's disease, and Crohn's disease. medscape.comnih.gov
| Diagnostic Tool | Primary Use | Advantages | Limitations |
|---|---|---|---|
| This compound Absorption Test | General assessment of proximal small bowel mucosal absorption | Non-invasive, simple, low-cost. bshingredients.comdroracle.ai | Limited sensitivity and specificity; largely replaced by newer tests. droracle.ainih.gov |
| Serological Antibody Tests (e.g., tTG-IgA) | Screening for Celiac Disease | Highly sensitive and specific for celiac disease, minimally invasive (blood test). nih.gov | Specific to celiac disease; requires endoscopic confirmation. |
| Endoscopy with Biopsy | Gold standard for Celiac Disease, Crohn's Disease, Tropical Sprue | Allows direct visualization and histological diagnosis. msdmanuals.comnih.gov | Invasive, more expensive, requires sedation. |
| Hydrogen/Methane Breath Tests (Glucose/Lactulose) | Diagnosis of SIBO, carbohydrate malabsorption | Non-invasive, widely used for SIBO. clevelandclinic.orghealthline.com | Accuracy can be affected by intestinal transit time (especially lactulose). jnmjournal.org |
| Fecal Fat Test | Quantifying fat malabsorption (steatorrhea) | Directly measures fat malabsorption. medscape.com | Requires a 72-hour stool collection, which can be cumbersome for patients. medscape.com |
Advanced Research Methodologies for D Xylose Studies
Metabolic Engineering and Synthetic Biology Approaches
Metabolic engineering and synthetic biology offer powerful tools to manipulate and optimize microbial pathways for enhanced D-xylose utilization. These strategies involve the rational design and construction of novel biological systems, as well as the improvement of existing ones through evolutionary processes.
Genetic Manipulation of Microbial Strains for Improved this compound Utilization
The genetic manipulation of various microbial strains is a cornerstone of efforts to efficiently convert this compound into valuable bioproducts. Microorganisms like Saccharomyces cerevisiae, Escherichia coli, and Zymomonas mobilis are primary targets for engineering due to their industrial relevance.
Saccharomyces cerevisiae, a workhorse in the ethanol (B145695) industry, naturally lacks the ability to metabolize this compound. ijbs.com To overcome this, researchers have engineered S. cerevisiae by introducing heterologous genes for this compound metabolism. ijbs.com One common strategy involves the expression of genes encoding for xylose reductase (XR) and xylitol (B92547) dehydrogenase (XDH) from xylose-fermenting yeasts like Pichia stipitis. ijbs.com This creates a pathway to convert this compound to D-xylulose, which can then enter the pentose (B10789219) phosphate (B84403) pathway. ijbs.com Another approach is the introduction of a xylose isomerase (XI) gene, which directly converts this compound to D-xylulose. researchgate.net The expression of a novel this compound isomerase from the anaerobic fungus Piromyces sp. E2 in S. cerevisiae has shown promising results. researchgate.net
Escherichia coli is another popular host for metabolic engineering due to its well-characterized genetics and rapid growth. ysi.com Significant advancements have been made in engineering E. coli for the production of various compounds from this compound. ysi.com This includes the engineering of both native and synthetic this compound metabolic pathways. ysi.comresearchgate.net For instance, researchers have engineered E. coli to utilize the Weimberg pathway, an alternative oxidative pathway for this compound metabolism, to improve carbon efficiency in the production of chemicals like 2-oxoglutarate. nih.gov
Zymomonas mobilis, known for its high ethanol productivity and tolerance, has also been genetically modified to utilize this compound. nih.govyoutube.com Engineering efforts have focused on introducing genes for this compound assimilation and metabolism, enabling the co-fermentation of glucose and this compound from lignocellulosic hydrolysates. nih.govnih.gov
The table below summarizes key genetic modifications in different microbial strains for improved this compound utilization.
| Microbial Strain | Genetic Modification | Outcome |
| Saccharomyces cerevisiae | Expression of xylose reductase (XR) and xylitol dehydrogenase (XDH) from Pichia stipitis | Enabled this compound metabolism and ethanol production from xylose-based medium. ijbs.com |
| Saccharomyces cerevisiae | Expression of xylose isomerase (XI) from Piromyces sp. E2 | Functional expression of XI, enabling anaerobic growth on this compound. researchgate.net |
| Escherichia coli | Engineering of the Weimberg pathway | Constitutive growth on this compound with improved biomass yield. nih.gov |
| Zymomonas mobilis | Introduction of xylose dehydrogenase (XDH) gene | Production of xylonic acid from this compound. nih.gov |
Adaptive Laboratory Evolution for Strain Improvement
Adaptive laboratory evolution (ALE) is a powerful strategy used to enhance the performance of microbial strains under specific selective pressures. nih.gov This method mimics natural selection in a controlled laboratory setting, allowing for the isolation of mutants with improved characteristics, such as faster growth rates on this compound or increased tolerance to inhibitors present in lignocellulosic hydrolysates. nih.govmdpi.comabacusdx.com
In the context of this compound utilization, ALE has been successfully applied to various microorganisms, including S. cerevisiae and E. coli. researchgate.nethelixchrom.com For S. cerevisiae, strains engineered with the basic machinery for this compound metabolism are often subjected to long-term cultivation in xylose-containing media. researchgate.net This process selects for spontaneous mutations that enhance this compound consumption and fermentation efficiency. researchgate.net Whole-genome sequencing of evolved strains has identified mutations in genes not previously known to be involved in this compound metabolism, providing new targets for rational metabolic engineering. researchgate.net
Similarly, ALE has been used to improve this compound utilization in E. coli. sielc.comcreative-proteomics.com By culturing E. coli strains in media with this compound as the sole carbon source, researchers have isolated mutants with significantly enhanced growth rates. sielc.comcreative-proteomics.com These studies have revealed that different strains can follow distinct evolutionary paths even under identical conditions, leading to varied levels of adaptation. sielc.comcreative-proteomics.com For example, in one study, the E. coli DH5α strain showed the highest adaptation to low xylose concentrations compared to other strains like BL21. sielc.comcreative-proteomics.com
ALE is often combined with rational metabolic engineering in a synergistic approach. researchgate.net An initial engineered strain can be subjected to ALE, and the resulting improved strain can then be further modified based on genomic analysis of the adaptive mutations. researchgate.net This iterative process of engineering and evolution can lead to the development of highly efficient and robust microbial cell factories for the conversion of this compound. researchgate.net
The following table highlights some examples of strain improvement through adaptive laboratory evolution.
| Microbial Strain | Selective Pressure | Observed Improvement |
| Saccharomyces cerevisiae | Growth on this compound | 25-fold increase in aerobic growth rate on this compound in 80 days. researchgate.net |
| Escherichia coli | Growth on this compound | Enhanced specific growth rate on this compound. sielc.comcreative-proteomics.com |
| Escherichia coli KC01 | Increasing ethanol concentrations | Twofold improvement in anaerobic growth at 40 g/L ethanol and 48% faster volumetric ethanol productivity from this compound. helixchrom.comuva.nl |
| Saccharomyces cerevisiae | Forced glucose-xylose co-consumption | Rapid co-consumption of glucose and xylose. acs.org |
Novel Enzyme Discovery and Engineering (e.g., Bifunctional Chimera)
The discovery and engineering of novel enzymes are critical for advancing the efficiency of this compound utilization pathways. Researchers are continually searching for enzymes with improved catalytic properties, such as higher specific activity, lower inhibition by byproducts, and better performance under industrial conditions.
A significant area of discovery is in identifying novel this compound isomerases (XIs). For instance, a new this compound isomerase was discovered in the microbiome of the wood-feeding beetle Odontotaenius disjunctus. ysi.com When expressed in S. cerevisiae, this enzyme resulted in faster aerobic growth on this compound as the sole carbon source and exhibited a maximal velocity three times higher than the commonly used XI from Piromyces sp. ysi.com Metagenomic approaches, which involve the analysis of genetic material recovered directly from environmental samples, have also been employed to identify novel XIs from sources like hot springs. researchgate.net
Another innovative approach is the creation of bifunctional chimeric enzymes. These are fusion proteins that combine two different enzymatic activities into a single polypeptide chain. nih.gov For example, a bifunctional enzyme consisting of a GH11 endo-1,4-β-xylanase fused to a GH43 β-xylosidase, both from Bacillus subtilis, was designed to improve the breakdown of xylan into this compound. nih.gov This chimera exhibited a threefold increase in this compound production from specific substrates and showed enhanced thermotolerance compared to the individual enzymes. nih.gov More recently, a bifunctional chimera of galactokinase and uridyltransferase was engineered to facilitate the direct conversion of this compound to UDP-D-xylose, a key precursor for various biopharmaceuticals.
The table below provides examples of novel and engineered enzymes for this compound studies.
| Enzyme | Source/Engineering Strategy | Key Improvement |
| This compound Isomerase | Microbiome of Odontotaenius disjunctus | Over 2.5 times higher specific activity and almost 40% lower Km for this compound compared to current enzymes. ysi.com |
| Xylose Reductase | Computational redesign of Candida boidinii XR | Altered cofactor specificity from NADPH to NADH, achieving a >104-fold change in specificity. |
| Xylanase-Xylosidase Chimera | Fusion of enzymes from Bacillus subtilis | At least 3-fold improvement in this compound production and increased thermotolerance. nih.gov |
| Galactokinase/Uridyltransferase Chimera | Fusion of enzymes from Solitalea canadensis | Direct conversion of this compound to UDP-D-xylose. |
Systems Biology and Omics Approaches (e.g., Proteomics, Flux Balance Analysis)
Systems biology and "omics" approaches provide a global perspective on how microorganisms respond to and metabolize this compound. These methodologies, including proteomics and flux balance analysis, allow for a comprehensive understanding of the complex cellular networks involved in this compound utilization.
Proteomics, the large-scale study of proteins, is instrumental in identifying changes in protein expression levels when a microorganism is grown on this compound compared to other carbon sources. In Rhodotorula toruloides, a yeast known for its ability to produce lipids and carotenoids, proteomic analysis has been used to understand the regulation of these valuable products when grown on this compound. Such studies have revealed that under certain conditions, proteins involved in NADPH regeneration and phosphoketolase activity are upregulated, correlating with increased lipid yields.
Flux balance analysis (FBA) is a computational method used to predict metabolic fluxes in a genome-scale metabolic model. FBA has been applied to recombinant Saccharomyces cerevisiae to understand the stoichiometric constraints of engineered this compound metabolism. These analyses have predicted that ethanol yield from this compound is maximized under oxygen-limited conditions, a finding that has been experimentally confirmed. FBA can also highlight metabolic bottlenecks and suggest genetic modifications to improve product yields. For instance, in a xylose-consuming S. cerevisiae strain expressing xylose isomerase, 13C-metabolic flux analysis revealed that while the flux through the non-oxidative pentose phosphate pathway (PPP) is high, the flux through the oxidative PPP is low, indicating an advantage of this particular engineered pathway.
The integration of multiple omics datasets, such as proteomics and metabolomics, offers a more complete picture of cellular physiology. By correlating changes in protein levels with alterations in metabolite concentrations, researchers can establish direct links between enzymatic activity and metabolic output. This integrated approach is crucial for identifying rate-limiting steps and optimizing metabolic pathways for efficient this compound conversion.
The following table summarizes the application of systems biology and omics approaches in this compound research.
| Approach | Organism | Key Findings |
| Proteomics | Rhodotorula toruloides | Identified upregulation of proteins involved in NADPH regeneration, correlating with increased lipid production from this compound. |
| Flux Balance Analysis | Saccharomyces cerevisiae | Predicted and experimentally validated that maximal ethanol yield from this compound occurs under oxygen-limited conditions. |
| 13C-Metabolic Flux Analysis | Saccharomyces cerevisiae | Showed high flux through the non-oxidative PPP and low flux through the oxidative PPP during this compound utilization. ysi.com |
| Multi-omics (Transcriptomics, Proteomics, Metabolomics) | Zymomonas mobilis | Revealed multiple effects of lignocellulose-derived inhibitors on cell physiology and this compound utilization. |
Structural and Mechanistic Studies (e.g., X-ray Crystallography, Neutron Diffraction, NMR, EPR)
Structural and mechanistic studies provide atomic-level insights into the function of enzymes involved in this compound metabolism. Techniques such as X-ray crystallography, neutron diffraction, nuclear magnetic resonance (NMR), and electron paramagnetic resonance (EPR) are indispensable for understanding enzyme catalysis and for guiding protein engineering efforts.
X-ray crystallography has been extensively used to determine the three-dimensional structures of key enzymes like this compound isomerase (XI) and xylose reductase (XR). The crystal structure of XI from Streptomyces rubiginosus revealed a (β/α)8-barrel fold and identified two crucial metal-binding sites in the active site that are important for catalysis. nih.gov High-resolution X-ray structures of XI in complex with substrates and inhibitors have provided detailed information about substrate binding and the conformational changes that occur during the enzymatic reaction. nih.gov Similarly, the crystal structure of xylose reductase from Scheffersomyces stipitis in complex with its cofactor NADPH has elucidated the molecular basis of substrate recognition and the catalytic mechanism. creative-proteomics.com
Neutron diffraction is a powerful complementary technique to X-ray crystallography, particularly for locating hydrogen atoms. researchgate.netnih.gov This is critical for understanding proton transfer steps in enzyme mechanisms. Neutron diffraction studies of this compound isomerase have been instrumental in determining the protonation states of key amino acid residues in the active site, such as histidine and lysine, and a catalytic water molecule. researchgate.netresearchgate.net These studies have provided direct evidence for the movement of hydrogen atoms during the isomerization of this compound to D-xylulose, helping to refine the proposed catalytic mechanisms. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. 1H and 13C NMR have been used to study the anomeric equilibrium of this compound in solution and to characterize its various forms. nih.gov NMR is also employed to investigate enzyme-substrate interactions and to monitor the progress of enzymatic reactions in real-time.
Electron Paramagnetic Resonance (EPR) spectroscopy is used to study paramagnetic species, such as metal ions in the active sites of metalloenzymes. ysi.com this compound isomerase requires divalent metal ions like Mg2+, Mn2+, or Co2+ for its activity. ysi.com EPR studies on XI where the native metal ions have been replaced with the EPR-active Mn2+ have provided valuable information about the coordination environment of the metal ions and how it changes upon substrate or inhibitor binding. ysi.com These studies have helped to elucidate the role of the metal ions in stabilizing the enzyme structure and in the catalytic reaction. ysi.com
The table below summarizes the contributions of various structural and mechanistic techniques to the study of this compound and related enzymes.
| Technique | Enzyme/Molecule | Key Insights |
| X-ray Crystallography | This compound Isomerase | Determined the 3D structure, identified active site residues and metal-binding sites, and revealed substrate binding mode. nih.gov |
| Neutron Diffraction | This compound Isomerase | Located hydrogen atoms, determined protonation states of active site residues, and provided evidence for hydrogen transfer during catalysis. researchgate.netnih.gov |
| NMR Spectroscopy | This compound | Characterized the anomeric forms in solution. nih.gov |
| EPR Spectroscopy | This compound Isomerase | Probed the coordination environment of metal ions in the active site and their role in catalysis. ysi.com |
Analytical Techniques for this compound and its Metabolites (e.g., GC, HPLC, LC-MS, CE)
A variety of analytical techniques are essential for the accurate quantification of this compound and its metabolites in complex biological samples, such as fermentation broths and cell extracts. These methods are crucial for monitoring the progress of fermentations, identifying metabolic bottlenecks, and conducting metabolic flux analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sugars, organic acids, and alcohols. nih.govnih.gov HPLC systems equipped with a refractive index (RI) detector are commonly used for the analysis of this compound, glucose, xylitol, and ethanol in fermentation samples. nih.gov Specific columns, such as those based on amine or ion-exchange chromatography, are employed to achieve good separation of these compounds. nih.govnih.gov
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of non-volatile sugars like this compound, a derivatization step is typically required to make them volatile. researchgate.netnih.gov GC-MS provides high sensitivity and selectivity and is particularly useful for metabolic profiling and flux analysis, where it can be used to determine the isotopic labeling patterns of metabolites. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. nih.gov LC-MS/MS (tandem mass spectrometry) is particularly well-suited for the targeted analysis of a wide range of metabolites, including sugar phosphates, which are key intermediates in this compound metabolism. nih.gov This technique offers low detection limits and can be used to quantify metabolites in complex matrices with minimal sample preparation.
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio. CE has been applied to the analysis of carbohydrates and sugar alcohols, including D-xylitol. ijbs.com It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
The following table provides an overview of the common analytical techniques used for this compound and its metabolites.
| Technique | Analytes | Sample Types | Key Advantages |
| HPLC-RI | This compound, Glucose, Xylitol, Ethanol | Fermentation broth | Robust, widely available, good for major components. nih.govnih.gov |
| GC-MS | This compound (derivatized), organic acids, amino acids | Cell extracts, fermentation broth | High sensitivity, suitable for isotopic labeling studies. researchgate.netnih.govnih.gov |
| LC-MS/MS | This compound, xylitol, sugar phosphates, cofactors | Cell extracts, plasma, urine, fermentation broth | High specificity and sensitivity, suitable for polar and non-volatile metabolites. nih.gov |
| Capillary Electrophoresis (CE) | D-Xylitol, monosaccharides, sugar polyols | Fermentation broth, glycoprotein hydrolysates | High resolution, short analysis time, low sample consumption. ijbs.com |
Computational Modeling in this compound Research (e.g., Homology Modeling, Molecular Dynamics)
Computational modeling has emerged as a powerful tool in this compound research, providing molecular-level insights that are often difficult to obtain through experimental methods alone. Techniques such as homology modeling and molecular dynamics simulations are instrumental in understanding the structure-function relationships of proteins involved in this compound transport and metabolism, as well as the inherent chemical properties of the sugar itself.
Homology Modeling
Homology modeling is a computational method used to predict the three-dimensional (3D) structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. The method relies on the principle that proteins with similar sequences adopt similar structures. A known experimental structure of a related homologous protein (the "template") is used to build a model of the target protein.
In this compound research, homology modeling has been crucial for elucidating the structures of sugar transporters. For instance, a homology model of the yeast hexose transporter Gal2 was constructed using the crystal structure of the Escherichia coli this compound transporter (XylE) as a template. pnas.org This model provided spatial insights into key amino acid residues, such as N376 and T219, revealing their positions within the translocation pore. pnas.org Altering these residues was shown to sterically hinder D-glucose from entering the sugar-binding pocket without affecting this compound, thereby engineering transporters with improved specificity for xylose. pnas.org Similarly, homology modeling of the sugar transporter KM_SUT5 from Kluyveromyces marxianus was used to guide site-directed mutagenesis, leading to mutants with enhanced this compound uptake rates. nih.govresearchgate.net Another study utilized molecular simulation to build a 3D structural model of the NADP-dependent Pichia stipitis xylose reductase (PsXR), which helped in identifying key residues in the cofactor binding site. nih.gov
Below is a table summarizing key homology modeling studies on proteins related to this compound.
Table 1: Examples of Homology Modeling in this compound Related Protein Research
| Target Protein | Organism | Template Protein | Key Findings |
|---|---|---|---|
| Gal2 | Saccharomyces cerevisiae | XylE (this compound transporter) from E. coli | Identified residues N376 and T219 as crucial for determining sugar specificity between D-glucose and this compound. pnas.org |
| PsXR (Xylose Reductase) | Pichia stipitis | Not specified | Constructed a 3D model to obtain favorable binding modes for NAD and NADP cofactors, identifying key residues for specificity. nih.gov |
| KM_SUT5 | Kluyveromyces marxianus | Not specified | Guided site-directed mutagenesis to create mutants (e.g., S460H) with significantly higher this compound transport rates. nih.govresearchgate.net |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations provide detailed information on the conformational changes, thermodynamics, and kinetics of biomolecular systems.
MD simulations have been applied to study various aspects of this compound. Ab initio molecular dynamics simulations were used to investigate the degradation mechanisms of β-D-xylose in acidic aqueous solutions, finding that the protonation of hydroxyl groups on the sugar ring is the rate-limiting step. nih.gov These simulations also highlighted the significant role of water molecules in forming hydrogen bonds, weakening the C-C and C-O bonds on the sugar and influencing the degradation pathways. nih.gov
In the context of protein-ligand interactions, MD simulations have been used to explore the stability of this compound bound to the XylE transporter. researchgate.net These simulations revealed that the binding stability of this compound is conditional on the protonation state of a key residue, D27. researchgate.net When D27 is unprotonated, this compound remains stably bound; however, when D27 is protonated, the substrate becomes more flexible and the binding site becomes more accessible to water. researchgate.net Other studies have combined neutron diffraction experiments with MD simulations to examine the solvation and specific conformations of this compound in aqueous solutions. acs.org Furthermore, computational studies have modeled the thermal decomposition (pyrolysis) of β-d-xylopyranose to understand its reaction kinetics and identify key intermediates in the formation of valuable compounds like furfural (B47365) and glycolaldehyde. nih.govacs.org
The table below details several applications of molecular dynamics simulations in this compound research.
Table 2: Applications of Molecular Dynamics (MD) Simulations in this compound Research
| Research Focus | System Simulated | Simulation Type / Method | Primary Outcomes |
|---|---|---|---|
| Acidic Degradation | β-D-xylose in acidic aqueous solution | Ab initio MD | Identified protonation of hydroxyl groups as the rate-limiting step and detailed the role of water molecules in the degradation pathway. nih.gov |
| Solvation and Conformation | This compound in aqueous solution | MD with CSFF sugar force field and TIP3P water model | Provided information on the atomic structuring and hydration around specific positions of the this compound molecule. acs.org |
| Transporter Binding Stability | This compound bound to the XylE transporter | MD | Showed that the stability of bound this compound and water accessibility to the binding site are dependent on the protonation state of residue D27. researchgate.net |
| Thermal Decomposition | Gas-phase pyrolysis of β-d-xylopyranose | Quantum Chemistry / Kinetic Modeling (Cantera) | Determined reaction pathways and identified acyclic this compound as a key intermediate in the formation of furfural and other products. nih.govacs.org |
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